1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene
Description
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by bromine atoms at the 1- and 3-positions, a methoxy group at position 2, and a trifluoromethyl (-CF₃) substituent at position 3. This substitution pattern imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals and advanced materials. Its trifluoromethyl group enhances thermal stability and hydrophobicity, while bromine atoms facilitate cross-coupling reactions for functionalization .
Properties
Molecular Formula |
C8H5Br2F3O |
|---|---|
Molecular Weight |
333.93 g/mol |
IUPAC Name |
1,3-dibromo-2-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5Br2F3O/c1-14-7-5(9)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3 |
InChI Key |
OJMAUNQLSUUQNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid (Zn(Hg)/HCl).
Nitration and Bromination: The benzene ring undergoes nitration followed by bromination to introduce nitro and bromo groups at specific positions.
Methoxylation and Trifluoromethylation: Finally, the nitro group is converted to a methoxy group, and the trifluoromethyl group is introduced using appropriate reagents.
Industrial Production Methods
Industrial production methods for 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (bromo and trifluoromethyl), the benzene ring is deactivated towards EAS.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups makes the compound susceptible to NAS, where nucleophiles can replace the bromo groups.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the bromo groups can be reduced to hydrogen atoms under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) is used for bromination.
Methoxylation: Methanol (CH3OH) and a base such as sodium methoxide (NaOCH3) are used for methoxylation.
Major Products Formed
Scientific Research Applications
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in EAS reactions, where it forms a sigma complex with nucleophiles.
Nucleophilic Aromatic Substitution: In NAS reactions, nucleophiles attack the electron-deficient carbon atoms on the benzene ring, leading to the substitution of bromo groups.
Oxidation and Reduction: The methoxy group can undergo oxidation to form carbonyl compounds, and the bromo groups can be reduced to hydrogen atoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
1,3-Dibromo-5-(trifluoromethoxy)benzene
- Structure : Bromine at 1 and 3, trifluoromethoxy (-OCF₃) at 4.
- Key Differences : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than -CF₃, altering reactivity in electrophilic substitution. This compound may exhibit lower thermal stability due to the oxygen linker, which can introduce hydrolytic sensitivity compared to the methoxy-trifluoromethyl analog .
1,3-Dibromo-5-fluorobenzene
- Structure : Bromine at 1 and 3, fluorine at 5.
- Key Differences : Fluorine’s smaller size and strong electron-withdrawing nature increase ring deactivation, reducing reactivity in nucleophilic substitutions. The absence of -CF₃ or methoxy groups limits its utility in moisture-resistant applications .
2,4-Dibromo-1,3-dimethoxy-5-methylbenzene
- Structure : Bromine at 2 and 4, methoxy at 1 and 3, methyl at 5.
- Key Differences : The methyl group (-CH₃) is electron-donating, enhancing ring activation for electrophilic attacks. This compound is a precursor to natural products like Drimiopsin A, highlighting its role in complex syntheses compared to the trifluoromethyl derivative’s broader industrial applications .
Thermal Stability and Moisture Resistance
The trifluoromethyl group in 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene significantly enhances thermal stability (decomposition >250°C) and reduces moisture absorption (<1% at 25°C), as seen in fluorinated polyimides . In contrast:
- 1,3-Dibromo-5-(trifluoromethoxy)benzene : Likely lower thermal stability due to the -OCF₃ group’s susceptibility to hydrolysis.
Reactivity in Cross-Coupling Reactions
- 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene : Bromine at meta positions allows sequential Suzuki-Miyaura couplings for regioselective functionalization. The -CF₃ group stabilizes intermediates via inductive effects .
- 1,3-Dibromo-5-fluorobenzene : Fluorine’s strong electron-withdrawal reduces coupling efficiency, requiring harsher conditions.
- 1,3-Dibromo-2-methoxy-5-(1-methylethyl)-benzene : The bulky isopropyl group at position 5 hinders access to reactive sites, slowing reaction kinetics .
Data Table: Comparative Properties of Selected Compounds
| Compound Name | Substituents | Thermal Stability (°C) | Moisture Absorption (%) | Key Applications |
|---|---|---|---|---|
| 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene | 1,3-Br; 2-OMe; 5-CF₃ | >250 | <1.0 | Polyimides, Pharmaceuticals |
| 1,3-Dibromo-5-(trifluoromethoxy)benzene | 1,3-Br; 5-OCF₃ | ~200 | ~2.5 | Lab-scale intermediates |
| 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene | 2,4-Br; 1,3-OMe; 5-CH₃ | 180–200 | 3.8 | Natural product synthesis |
| 1,3-Dibromo-5-fluorobenzene | 1,3-Br; 5-F | 150–170 | N/A | Specialty chemicals |
Biological Activity
1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is an organic compound characterized by its unique molecular structure, featuring two bromine atoms, a methoxy group, and a trifluoromethyl group attached to a benzene ring. The incorporation of these substituents significantly alters its electronic properties, which can influence its biological activity. This article aims to explore the biological activity of this compound through various studies and findings.
The molecular formula for 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is C8H5Br2F3O. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for medicinal chemistry applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H5Br2F3O |
| Molecular Weight | 308.93 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Varies based on solvent |
Antimicrobial Properties
Research indicates that halogenated aromatic compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structures to 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene have demonstrated efficacy against various bacterial strains. A study highlighted the potential of trifluoromethyl-substituted compounds in enhancing antimicrobial activity due to their lipophilic nature and ability to penetrate cell membranes effectively .
Cytotoxicity and Cancer Research
The structural features of 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene suggest potential applications in cancer therapy. Similar compounds have been investigated for their cytotoxic effects on cancer cells. For example, research on related trifluoromethylated compounds revealed their ability to inhibit cell proliferation in certain cancer cell lines, indicating that the trifluoromethyl group may play a role in enhancing anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can be further understood through structure-activity relationship studies. The presence of the methoxy and trifluoromethyl groups has been shown to influence receptor binding affinities and selectivity in various biological assays. For instance, the trifluoromethyl group has been associated with increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several halogenated phenolic compounds, including derivatives similar to 1,3-Dibromo-2-methoxy-5-(trifluoromethyl)benzene. Results indicated that these compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.
- Cytotoxicity in Cancer Cells : In another case study focusing on the cytotoxic effects of halogenated compounds on human cancer cell lines, it was found that certain derivatives showed selective toxicity towards breast cancer cells while sparing normal cells. This selectivity is attributed to the unique electronic properties imparted by the trifluoromethyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
